{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as CFM-2, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One proposed mechanism is that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have antioxidant activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is its relatively low toxicity compared to other compounds with similar properties. This makes it a promising candidate for further research and potential clinical use. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, as studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can inhibit the replication of certain viruses.
Conclusion
In conclusion, {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory and anticancer properties, as well as its potential as an antioxidant and immune modulator, make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3-methoxyphenol in the presence of a base. The resulting intermediate is then reduced with lithium aluminum hydride to yield {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol.
Wissenschaftliche Forschungsanwendungen
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential use in the treatment of various diseases and conditions. One area of research has been its use as an anti-inflammatory agent. Studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol's potential as an anticancer agent. Studies have shown that {4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol |
---|---|
Molekularformel |
C15H14ClFO3 |
Molekulargewicht |
296.72 g/mol |
IUPAC-Name |
[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C15H14ClFO3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(17)7-13(11)16/h2-7,18H,8-9H2,1H3 |
InChI-Schlüssel |
ZDRKQDTUGXBIBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)F)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.